4-Cloro-3-nitrobenzoato de naftalen-2-ilo

Descripción general

Descripción

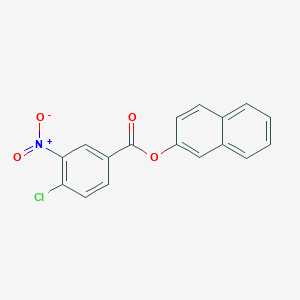

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthalene ring system attached to a benzoate moiety, which is further substituted with a chlorine atom and a nitro group

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of nitrobenzoic acid, including naphthalen-2-yl 4-chloro-3-nitrobenzoate, exhibit significant antimicrobial properties. A comparative study highlighted its inhibitory effects against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Klebsiella pneumoniae | 10 | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A study assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

These results indicate that naphthalen-2-yl 4-chloro-3-nitrobenzoate can effectively inhibit cancer cell growth through apoptotic mechanisms, warranting further investigation in preclinical models .

Catalytic Applications

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has shown promise as a catalyst in organic reactions, particularly in the reduction of nitro groups. Research has demonstrated that this compound can facilitate the conversion of nitro compounds to their corresponding amines under mild conditions.

Case Study: Nitro Group Reduction

A study investigated the use of naphthalen-2-yl 4-chloro-3-nitrobenzoate in catalytic processes, revealing:

- Catalyst Efficiency : The compound was effective in reducing nitro groups in various substrates.

- Reaction Conditions : The reactions were performed at room temperature with minimal catalyst loading.

This application highlights the compound's utility in green chemistry practices, reducing reliance on harsh reagents and conditions .

Material Science Applications

In materials science, naphthalenes are often utilized in the development of polymers and nanomaterials. The incorporation of naphthalenes into polymer matrices enhances properties such as thermal stability and mechanical strength.

Example: Polymer Composite Development

Research has demonstrated that incorporating naphthalenes into epoxy resins improves their thermal properties and resistance to degradation. The resulting composites exhibit superior performance compared to traditional materials, making them suitable for applications in aerospace and automotive industries.

Mecanismo De Acción

Target of Action

It has been found to have significant effects on various biological markers, suggesting that it may interact with multiple targets .

Mode of Action

The exact mode of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate is not fully understood. It appears to interact with its targets in a way that leads to changes in various biological markers. For example, it has been found to increase liver enzyme levels and alkaline phosphatase (ALP) levels in both male and female animals .

Biochemical Pathways

Naphthalen-2-yl 4-chloro-3-nitrobenzoate seems to affect several biochemical pathways. It has been shown to increase the normal sperm count in male animals, suggesting an effect on reproductive pathways . It also appears to influence oxidative stress markers, as evidenced by decreased glutathione (GSH) levels and increased malondialdehyde (MDA) levels in the kidney and liver .

Result of Action

The action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate results in various molecular and cellular effects. For instance, it has been found to increase liver enzyme levels, suggesting an effect on liver function . It also appears to influence reproductive function, as evidenced by an increase in normal sperm count in male animals . Additionally, it seems to affect oxidative stress markers, as indicated by changes in GSH and MDA levels .

Análisis Bioquímico

Biochemical Properties

Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .

Cellular Effects

In terms of cellular effects, Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.

Molecular Mechanism

It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg

Metabolic Pathways

It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of Naphthalen-2-yl 4-chloro-3-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Naphthalen-2-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite.

Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

Reduction: Naphthalen-2-yl 4-chloro-3-aminobenzoate.

Substitution: Naphthalen-2-yl 4-substituted-3-nitrobenzoate.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and naphthalen-2-ol.

Comparación Con Compuestos Similares

Naphthalen-2-yl 4-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

Naphthalen-2-yl 3,5-dinitrobenzoate: This compound has two nitro groups, which may enhance its reactivity and biological activity.

Naphthalen-2-yl 4-chloro-5-nitrobenzoate: The position of the nitro group can influence the compound’s chemical properties and reactivity.

Naphthalen-2-yl 4-chloro-2-nitrobenzoate: Similar to the target compound but with a different substitution pattern, affecting its overall behavior in chemical reactions.

Actividad Biológica

Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, supported by data from various studies, including toxicity profiling, antibacterial efficacy, and anticancer effects.

Chemical Structure and Properties

Naphthalen-2-yl 4-chloro-3-nitrobenzoate features a naphthalene ring substituted at the second position with a benzoate group that contains both chlorine and nitro functional groups. The presence of these substituents is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing nitro groups. For instance, complexes involving 4-chloro-3-nitrobenzoate have demonstrated notable activity against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various complexes against Staphylococcus aureus and Escherichia coli were reported to be as low as 39 µg/L, indicating strong antibacterial potential .

- Mechanism of Action : The mechanism is primarily attributed to the enzymatic bioreduction of nitro groups by nitroreductases (NTRs), leading to the formation of reactive intermediates that can disrupt bacterial cell function .

Anticancer Activity

The anticancer properties of naphthalen-2-yl 4-chloro-3-nitrobenzoate have been explored through various assays:

- Cell Viability Assays : Studies utilizing the MTT assay demonstrated that increasing concentrations of the compound resulted in decreased viability of cancer cell lines, suggesting a dose-dependent cytotoxic effect .

- IC50 Values : The IC50 values for certain complexes derived from this compound were found to be lower than those for standard chemotherapeutics like cisplatin, indicating superior efficacy in some cases .

Toxicity Profiling

Understanding the toxicity profile is crucial for evaluating the safety of naphthalen-2-yl 4-chloro-3-nitrobenzoate:

- Acute and Subacute Toxicity : Studies conducted according to OECD guidelines revealed that acute exposure resulted in elevated liver enzyme levels, while subacute studies indicated significant changes in sperm parameters in animal models .

- Developmental Toxicity : The compound's impact on developmental pathways was also assessed, showing potential adverse effects on reproductive health .

Case Studies and Research Findings

Several case studies provide insights into the biological activity of naphthalen-2-yl 4-chloro-3-nitrobenzoate:

- Antibacterial Efficacy : A study evaluated the antibacterial effect against Klebsiella pneumoniae and Bacillus subtilis, showing that metal complexes with this ligand exhibited higher activity than free ligands .

- Anticancer Mechanisms : Research indicated that certain complexes could induce apoptosis in cancer cells through oxidative stress mechanisms, leading to cell cycle arrest .

Data Summary

Propiedades

IUPAC Name |

naphthalen-2-yl 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBTRIVHQJISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.